4,6-Dinitro-2-phenyl-2H-indazole
CAS No.: 308103-90-4
Cat. No.: VC21318314
Molecular Formula: C13H8N4O4
Molecular Weight: 284.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308103-90-4 |
|---|---|
| Molecular Formula | C13H8N4O4 |
| Molecular Weight | 284.23 g/mol |
| IUPAC Name | 4,6-dinitro-2-phenylindazole |
| Standard InChI | InChI=1S/C13H8N4O4/c18-16(19)10-6-12-11(13(7-10)17(20)21)8-15(14-12)9-4-2-1-3-5-9/h1-8H |
| Standard InChI Key | FGCHSEHTKDCGLN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
Chemical Identifiers and Basic Properties
4,6-Dinitro-2-phenyl-2H-indazole can be characterized by the following chemical identifiers and properties:
| Property | Value |
|---|---|
| CAS No. | 308103-90-4 |
| IUPAC Name | 4,6-dinitro-2-phenylindazole |
| Molecular Formula | C13H8N4O4 |
| Molecular Weight | 284.23 g/mol |
| Standard InChI | InChI=1S/C13H8N4O4/c18-16(19)10-6-12-11(13(7-10)17(20)21)8-15(14-12)9-4-2-1-3-5-9/h1-8H |
| Standard InChIKey | FGCHSEHTKDCGLN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)N+[O-])N+[O-] |
| PubChem Compound | 624999 |
Table 1: Chemical identifiers and properties of 4,6-Dinitro-2-phenyl-2H-indazole
Structural Characteristics
The structure of 4,6-Dinitro-2-phenyl-2H-indazole features a 2H-indazole core with two nitro groups at positions 4 and 6. The phenyl group at position 2 creates the 2H-indazole isomer, where substitution occurs at one of the nitrogen atoms in the five-membered ring. This positioning significantly influences the compound's reactivity and biological activity profile.
The nitro groups in 4,6-Dinitro-2-phenyl-2H-indazole enhance its chemical reactivity and facilitate binding through hydrogen bonding or electrostatic interactions with biological targets. Quantum-chemical calculations have shown that in similar nitro-substituted compounds, the 2-NO2 group is typically turned through 35-40 degrees relative to the aromatic ring plane, while the 6-NO2 group is turned by 9-20 degrees, and the 4-NO2 group lies in the plane of the aromatic ring . This conformational arrangement contributes to the compound's unique chemical properties and selective reactivity patterns.
Synthesis Methods
Synthesis from 2,4,6-Trinitrotoluene
An efficient method for synthesizing 4,6-Dinitro-2-phenyl-2H-indazole utilizes 2,4,6-trinitrotoluene (TNT) as a starting material. This approach is particularly valuable as it provides a means for the chemical utilization of explosive TNT for pharmaceutical applications .
The synthesis process involves three key steps:
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Formation of C-(2,4,6-trinitrophenyl)-N-R-azomethines from TNT or its transformation product 2,4,6-trinitrobenzaldehyde (TNBA)
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Regiospecific substitution of the ortho-nitro group in the azomethines by an azido group using sodium azide (NaN3)
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Thermolysis of the resulting azides to produce 4,6-Dinitro-2-phenyl-2H-indazole
This method is notable for its regiospecificity, selectively substituting the ortho-nitro group. The selective reactivity is attributed to the conformational arrangement of the nitro groups, particularly the significant rotation of the ortho-nitro group relative to the aromatic plane .
Alternative Synthesis Pathways
Alternative synthesis pathways for related 2-phenyl-2H-indazole derivatives have been reported in the literature, which may be adaptable for 4,6-Dinitro-2-phenyl-2H-indazole synthesis:
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The Cadogan reaction: Involves the reduction and cyclocondensation of Schiff bases derived from 2-nitrobenzaldehyde and aniline or substituted anilines using P(OEt)3
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Palladium-catalyzed arylation: Used for synthesizing 2,3-diphenyl-2H-indazole derivatives from 2-phenyl-2H-indazole precursors
These synthetic approaches represent important methodologies for accessing various indazole derivatives with potential application to 4,6-Dinitro-2-phenyl-2H-indazole synthesis.
Biological Activities
Antimicrobial Properties
Derivatives of indazoles, including compounds similar to 4,6-Dinitro-2-phenyl-2H-indazole, exhibit diverse biological activities including antimicrobial properties. Research has shown that certain 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives demonstrate inhibitory effects against fungal pathogens such as Candida albicans and Candida glabrata .
The nitro groups present in 4,6-Dinitro-2-phenyl-2H-indazole may enhance antimicrobial activity by facilitating binding through hydrogen bonding or electrostatic interactions with biological targets. This structural feature contributes to the compound's potential as an antimicrobial agent.
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